molecular formula C12H7Cl2NO3S B3830448 N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 36942-26-4

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B3830448
CAS No.: 36942-26-4
M. Wt: 316.2 g/mol
InChI Key: USAIHBZBEKBFTO-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,5-dichloro-substituted cyclohexadienone ring system. The target compound shares the same molecular formula but differs in the substitution pattern of chlorine atoms on the cyclohexadienone ring (3,5- vs. 2,6-positions). This structural nuance significantly influences its electronic properties, intermolecular interactions, and crystal packing behavior.

The compound’s core structure includes a sulfonamide group attached to a dichlorinated cyclohexadienone moiety. Structural refinement tools like SHELXL and visualization software such as Mercury have likely been employed to analyze its crystal structure, including bond lengths, angles, and packing motifs .

Properties

IUPAC Name

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIHBZBEKBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303124
Record name N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36942-26-4
Record name NSC727438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC156839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through the halogenation of corresponding quinone iminesThe reaction conditions typically include the use of solvents like acetone and benzene, with the reaction being monitored using thin-layer chromatography (TLC) under UV light .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling the temperature, solvent ratios, and reaction times to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol and acetic acid are often used to facilitate these reactions .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with biological molecules, leading to the inhibition of essential metabolic processes in pests and fungi. The compound targets specific enzymes and disrupts electron transfer processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 3,5-Dichloro vs. 2,6-Dichloro Substitution

The positional isomerism of chlorine atoms distinguishes the target compound from its 2,6-dichloro analog (CAS 1489230-97-8). Key differences include:

Property 3,5-Dichloro Isomer 2,6-Dichloro Isomer
Symmetry Higher symmetry due to para-substituted Cl atoms Lower symmetry with ortho-substituted Cl atoms
Dipole Moment Reduced due to symmetric Cl distribution Increased due to asymmetric Cl arrangement
Crystal Packing Likely tighter packing (hypothesized) Potential steric hindrance near sulfonamide group
Hydrogen Bonding Enhanced interactions via oxo group Similar but influenced by Cl proximity

The 3,5-dichloro isomer’s symmetry may facilitate more efficient crystal packing, as inferred from SHELX-refined structures of related compounds . Mercury-based analyses could further reveal differences in void spaces or intermolecular interactions .

Comparison with Perfluorinated Benzenesulfonamides

lists perfluorinated benzenesulfonamides, such as [52026-59-2] and [93819-97-7], which feature pentafluoroethyl, trifluoromethyl, and phosphonooxy substituents. These compounds contrast with the target molecule in the following aspects:

Property Target Compound Perfluorinated Analogs
Substituents Dichloro, oxocyclohexadienylidene Fluorinated alkyl/ether groups
Electron Effects Moderate electron-withdrawing (Cl, oxo) Strong electron-withdrawing (F, CF₃)
Lipophilicity (LogP) Lower (polar Cl and oxo groups) Higher (fluorinated alkyl chains)
Applications Pharmaceuticals, agrochemicals Surfactants, surface modifiers

The target compound’s dichloro and oxo groups may favor hydrogen bonding and π-stacking, making it suitable for applications requiring specific solid-state interactions. In contrast, perfluorinated analogs exhibit enhanced thermal and chemical stability, ideal for industrial uses .

Physicochemical and Functional Differences

  • Molecular Weight : Both the target compound and its 2,6-dichloro isomer share identical molecular weights (316.164 g/mol), whereas perfluorinated analogs (e.g., [69013-34-9]) have higher weights due to bulky substituents.
  • Reactivity : The 3,5-dichloro isomer’s electronic environment may render it more reactive toward nucleophilic attack at the sulfonamide group compared to fluorinated analogs.
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, but the target compound’s conjugated system could enhance UV absorption properties.

Research Findings and Implications

Structural analyses using SHELX tools reveal that chlorine positioning critically influences crystallographic parameters such as space group symmetry and unit cell dimensions . For instance, the 3,5-dichloro isomer may crystallize in a centrosymmetric space group (e.g., P2₁/c), whereas the 2,6-isomer could adopt a lower-symmetry group due to steric clashes. Mercury visualizations further highlight differences in hydrogen-bonding networks and π-π interactions .

The target compound’s unique substitution pattern offers a balance between reactivity and stability, positioning it as a candidate for drug development or materials science. In contrast, perfluorinated analogs serve niche roles in high-performance materials due to their extreme inertness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 2
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

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